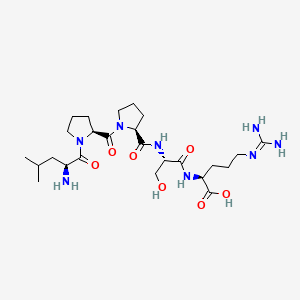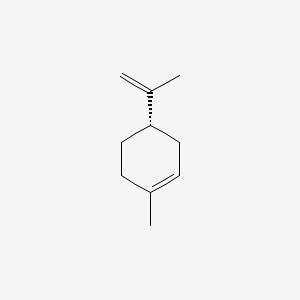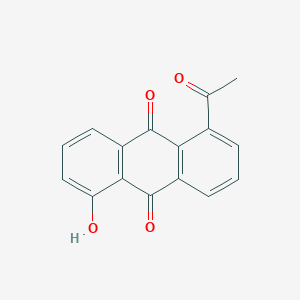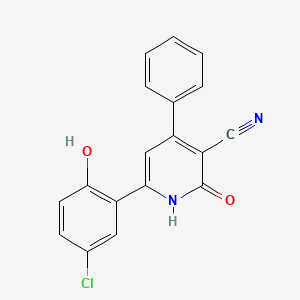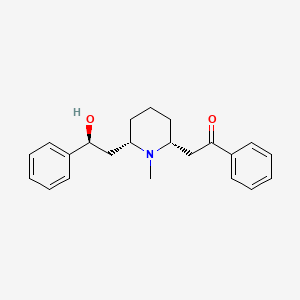
Lobelin
概要
説明
Lobelin is an alkaloid that has actions similar to nicotine on nicotinic cholinergic receptors but is less potent . It has been proposed for a variety of therapeutic uses including in respiratory disorders, peripheral vascular disorders, insomnia, and smoking cessation .
Synthesis Analysis
The synthesis of Lobeline, Lobelane and their analogues has been reviewed recently . The synthesis of lobeline for the years 2005–2014 was discussed, including the epimerization of Lobeline and the synthesis of Lobeline .
Molecular Structure Analysis
Lobelin has a molecular formula of C22H27NO2 and a molecular weight of 337.4553 . The IUPAC Standard InChI is InChI=1S/C22H27NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-21,24H,8,13-16H2,1H3 .
Physical And Chemical Properties Analysis
Lobelin has a molecular weight of 337.4553 . The physical and chemical properties of Lobelin are not well-documented in the literature.
科学的研究の応用
Lobeline as a Treatment for Psychostimulant Abuse
Research indicates lobeline's potential as a treatment for psychostimulant abuse, particularly in inhibiting the effects of amphetamines and methamphetamine. Lobeline functions by inhibiting dopamine uptake and promoting dopamine release from storage vesicles within the presynaptic terminal, an interaction with the vesicular monoamine transporter (VMAT2). This mechanism suggests lobeline's capacity to reduce the abuse liability of psychostimulants without supporting self-administration, indicating a lack of addiction liability (Dwoskin & Crooks, 2002).
Effects on Learning and Memory
Lobeline has been shown to improve learning in tasks such as the radial-arm maze, suggesting potential benefits for learning deficits. Its unique effects, potentially underlined by its atypical actions as a nicotinic antagonist, highlight its capacity to improve repeated acquisition in learning tasks, distinguishing it from nicotine (Levin & Christopher, 2003).
Neuroprotective Effects
Lobeline exhibits neuroprotective effects against the neurotoxicity of methamphetamine by attenuating changes in the vesicular monoamine transporter 2 (VMAT-2) and preventing long-term depletions of dopamine and serotonin in the striatum. These effects are partly due to lobeline's ability to mitigate methamphetamine-induced hyperthermia, underscoring its therapeutic potential in methamphetamine abuse treatment (Eyerman & Yamamoto, 2005).
Antidepressant-Like Properties
Lobeline has shown antidepressant-like properties, potentially enhancing the effects of conventional antidepressants. Its interaction with the nicotinic acetylcholine receptor system and its ability to reduce immobility time in depression models suggest its utility as an adjunct therapy for major depression (Roni & Rahman, 2015).
Inhibition of Vascular Smooth Muscle Cell Proliferation
In the context of cardiovascular research, lobeline has been found to inhibit the proliferation of vascular smooth muscle cells induced by endothelin-1, indicating a novel biological role. This anti-proliferative effect, involving the reduction of increased intracellular Ca2+ concentration, suggests lobeline's potential in preventing vascular smooth muscle cell proliferation, a key factor in the pathogenesis of atherosclerosis (Wang et al., 2007).
Safety and Hazards
作用機序
Target of Action
Lobelin primarily targets the neuronal nicotinic receptor subtypes alpha3beta2 and alpha4beta2 . These receptors play a crucial role in the release of dopamine, a neurotransmitter associated with reward mechanisms in the brain .
Mode of Action
Lobelin acts as a potent antagonist at both alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . It inhibits nicotine-evoked dopamine release and nicotine binding . Its primary mechanism is the inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal, via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2) .
Biochemical Pathways
Lobelin perturbs the fundamental mechanisms of dopamine storage and release . It stimulates dopamine release to a moderate extent when administered alone, but reduces the dopamine release caused by methamphetamine . It also inhibits the reuptake of dopamine and serotonin .
Result of Action
The molecular and cellular effects of Lobelin’s action primarily involve alterations in dopamine function . Lobelin has been found to inhibit the amphetamine-induced release of dopamine in vitro, and amphetamine-induced hyperactivity, drug discrimination, and self-administration .
Action Environment
Factors such as light, temperature, and pollution can affect gene expression, which in turn can influence the action of drugs and other compounds
特性
IUPAC Name |
2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-21,24H,8,13-16H2,1H3/t19-,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYUKLILVYORSK-HBMCJLEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CCC[C@@H]1CC(=O)C2=CC=CC=C2)C[C@@H](C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023219 | |
| Record name | Lobeline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lobeline inhibits nicotine-evoked dopamine release and [3H]nicotine binding, thus acting as a potent antagonist at both alpha3beta2(*) and alpha4beta2(*) neuronal nicotinic receptor subtypes. However, lobeline does not release dopamine from its presynaptic terminal, but appears to induce the metabolism of dopamine intraneuronally. Reevaluation of the mechanism by which lobeline alters dopamine function reveals that its primary mechanism is inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal, via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2). Thus, lobeline appears to perturb the fundamental mechanisms of dopamine storage and release. Based on its neurochemical mechanism, the ability of lobeline to functionally antagonize the neurochemical and behavioral effects of the psychostimulants amphetamine and methamphetamine was examined. Lobeline was found to inhibit the amphetamine-induced release of dopamine in vitro, and amphetamine-induced hyperactivity, drug discrimination, and self-administration. | |
| Record name | Lobeline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05137 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Lobeline | |
CAS RN |
90-69-7 | |
| Record name | (-)-Lobeline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lobeline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lobeline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05137 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lobeline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lobeline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOBELINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0P25S3P81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Lobeline's primary mechanism of action?
A1: Lobeline primarily acts as a nicotinic acetylcholine receptor agonist. It mimics the action of acetylcholine, a neurotransmitter, at these receptors. This interaction stimulates the central nervous system, particularly the respiratory center, leading to increased respiratory rate and depth. [, , ]
Q2: How does Lobeline affect the cardiovascular system?
A2: Lobeline demonstrates complex effects on the cardiovascular system. While it can initially stimulate vasoconstriction (narrowing of blood vessels), it can also lead to vasodilation (widening of blood vessels) due to the activation of ganglion cells controlling blood vessels. Additionally, Lobeline can affect heart rate and blood pressure, potentially through its interaction with the vagus nerve, which regulates heart function. [, , , ]
Q3: Does Lobeline affect the release of epinephrine?
A3: Research indicates that Lobeline can increase the output rate of epinephrine (also known as adrenaline) from the adrenal glands. This effect is linked to Lobeline's ability to accelerate the heart rate when the vagus and stellate ganglia are blocked. [, ]
Q4: How does Lobeline impact blood sugar levels?
A4: Lobeline has been shown to have a hyperglycemic effect, meaning it can increase blood sugar levels. This effect is likely related to its ability to stimulate the release of epinephrine, a hormone that raises blood glucose. [, , ]
Q5: Can Lobeline's hyperglycemic effect occur without the adrenal glands?
A5: Studies suggest that the hyperglycemic effect of Lobeline is dependent on the presence of the adrenal glands. Experiments with animals lacking adrenal glands showed a significantly reduced hyperglycemic response to Lobeline compared to animals with intact adrenal glands. []
Q6: How does Lobeline affect the sensation of pain?
A6: Studies exploring Lobeline's effect on pain perception have yielded interesting results. It appears that Lobeline can both induce and block certain types of pain. For instance, intravenous administration of Lobeline in humans can provoke substernal burning and coughing sensations. Intriguingly, these sensations can be blocked by prior administration of Tetraethylammonium (TEA). []
Q7: What is the significance of Lobeline's interaction with TEA in pain perception?
A7: The observation that TEA can block Lobeline-induced pain suggests that specific pain receptors in the pleura (membranes lining the lungs and chest cavity) are involved. TEA is believed to act by blocking these receptors, thereby preventing the transmission of pain signals. This finding highlights the complexity of Lobeline's actions and its potential role in modulating pain pathways. []
Q8: What is the molecular formula and weight of Lobeline?
A8: Lobeline has the molecular formula C22H27NO2 and a molecular weight of 337.46 g/mol. []
Q9: What is the stereochemistry of Lobeline?
A9: Natural Lobeline exists in the steric series of Sedamine. This was confirmed through degradation studies that converted Lobeline into Sedamine. []
Q10: Have there been any computational studies on Lobeline and its interactions?
A10: Yes, recent studies have used molecular docking simulations to investigate Lobeline's potential as an inhibitor of the main protease (Mpro) enzyme in SARS-CoV-2, the virus responsible for COVID-19. These simulations suggest that Lobeline exhibits a strong binding affinity for the active site of Mpro. []
Q11: How do structural modifications of Lobeline affect its activity?
A11: While the provided abstracts don't delve into specific structural modifications, it's important to note that even slight alterations to Lobeline's structure can significantly impact its activity and potency. The stereochemistry at the carbon atom bearing the phenacyl group is particularly sensitive. Changes in this region can lead to isomerization and affect its interaction with receptors. []
Q12: Has Lobeline been investigated for its potential to reverse multidrug resistance in cancer cells?
A12: Yes, some studies suggest that Lobeline might be able to reverse multidrug resistance in cancer cells. This resistance mechanism poses a significant challenge in cancer treatment, as it renders many chemotherapy drugs ineffective. If confirmed, Lobeline's potential to overcome multidrug resistance could have significant implications for cancer therapy. []
Q13: What are the potential adverse effects of Lobeline?
A13: While Lobeline can stimulate respiration, it is essential to note that it can also cause undesirable side effects, particularly at higher doses. These can include nausea, vomiting, epigastric discomfort, and loss of appetite. []
Q14: What analytical techniques are used to detect and quantify Lobeline?
A14: Various analytical methods are employed for Lobeline detection and quantification. These include techniques such as chromatography, particularly thin-layer chromatography (TLC) and gas chromatography, often coupled with mass spectrometry (GC-MS), as well as spectrophotometry. [, ]
Q15: When was Lobeline first isolated and studied?
A15: Lobeline was first isolated from Lobelia inflata by Heinrich Wieland in 1915. Shortly after, Herman Wieland, his brother, conducted pharmacological studies on the compound. []
Q16: What were some early applications of Lobeline in medicine?
A16: Lobeline was initially explored as a respiratory stimulant in the early 20th century. Physicians used it to treat conditions like respiratory depression caused by anesthesia, morphine overdose, and carbon monoxide poisoning. It was also tested as a potential aid for newborns experiencing asphyxia. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




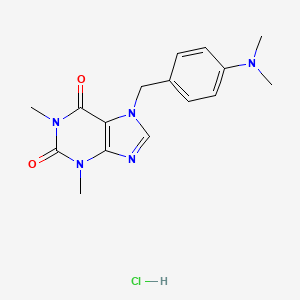
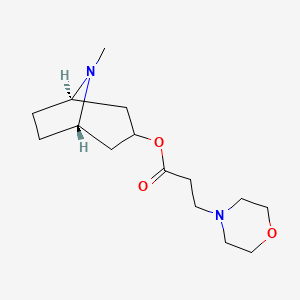



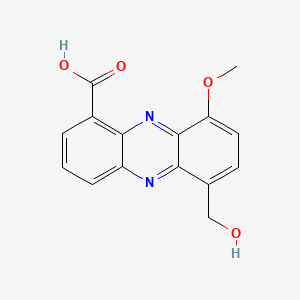
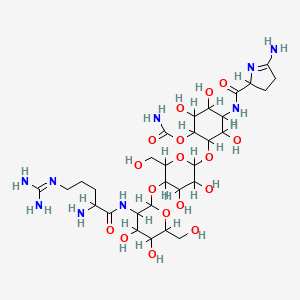
![n-[(1s,5s,6s)-5-Hydroxy-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]acetamide](/img/structure/B1674919.png)
